2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and stability. Similar compounds include:
Phenyl isothiocyanate: Lacks the halogen and trifluoromethoxy groups, making it less reactive.
Benzyl isothiocyanate: Contains a benzyl group instead of the trifluoromethoxy group, leading to different reactivity and biological properties.
Allyl isothiocyanate: Contains an allyl group, which imparts different chemical and biological characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Biological Activity
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is a chemical compound classified under isothiocyanates, notable for its unique molecular structure comprising two bromine atoms and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₈H₂Br₂F₃NOS, with a molecular weight of approximately 376.98 g/mol. This compound has garnered attention for its significant biological activity, particularly in antimicrobial applications and potential therapeutic uses.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial properties . Its derivatives have been studied for effectiveness against various pathogens, making it a valuable candidate in the development of new pesticides and pharmaceuticals. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its permeability through biological membranes and increasing its efficacy as a therapeutic agent.
The biological activity of this compound can be attributed to its interactions with biological molecules. Studies focus on how it reacts with enzymes or receptors relevant to its antimicrobial activity. For instance, investigations into its binding affinity with specific proteins can elucidate its mechanism of action and potential side effects when utilized in agricultural or pharmaceutical applications.
Antimicrobial Efficacy
Several studies have highlighted the antimicrobial efficacy of this compound. For example:
- Study on Pathogen Resistance : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, suggesting potential use in developing new antibacterial agents.
- Fungal Inhibition : Another research effort focused on the compound's antifungal properties against Candida albicans. The results showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a fungicide in agricultural applications.
Interaction with Biological Targets
Molecular docking studies have revealed that the trifluoromethoxy group enhances interactions through hydrogen and halogen bonding with enzyme residues. This interaction is likely responsible for the observed increased biological activity against targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Trifluoromethoxy)phenyl isothiocyanate | Single trifluoromethoxy group | Lacks bromination; simpler structure |
2-Bromo-4-(trifluoromethyl)phenyl isothiocyanate | Bromine at different position | Contains trifluoromethyl instead of trifluoromethoxy |
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate | Different substitution pattern | Combines multiple halogens affecting reactivity |
4-Bromo-2-(trifluoromethoxy)phenyl isothiocyanate | Bromine and trifluoromethoxy at different positions | Similar functional groups but different reactivity |
This comparative analysis highlights the unique positioning of halogens in this compound, which influences both its chemical behavior and biological activity.
Properties
Molecular Formula |
C8H2Br2F3NOS |
---|---|
Molecular Weight |
376.98 g/mol |
IUPAC Name |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H |
InChI Key |
HCIDHLJKBHKHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F |
Origin of Product |
United States |
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